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Compound of Interest

1-Methyl-1H-indazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1387754

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Methyl-1H-
indazole-4-carbaldehyde

Abstract

1-Methyl-1H-indazole-4-carbaldehyde is a pivotal heterocyclic building block in contemporary
medicinal chemistry and organic synthesis. Its unique structural framework, featuring a
methylated indazole core functionalized with a reactive aldehyde group, makes it an essential
intermediate for the development of complex bioactive molecules, including those with potential
anti-inflammatory and anticancer properties.[1][2] A profound understanding of its molecular
architecture and conformational dynamics is paramount for predicting its reactivity, designing
structure-activity relationship (SAR) studies, and optimizing its application in drug discovery.
This guide provides a comprehensive analysis of its structure, conformational preferences,
spectroscopic signature, and key experimental methodologies, tailored for researchers,
scientists, and drug development professionals.

Foundational Molecular Structure Analysis

The structure of 1-Methyl-1H-indazole-4-carbaldehyde is defined by a bicyclic heteroaromatic
system where a benzene ring is fused to a pyrazole ring.[3][4] This fusion creates a stable 10
T-electron aromatic system, which is a common scaffold in pharmacologically active
compounds.[4][5]
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Key Structural Features:

e Indazole Core: The parent indazole ring system can exist in different tautomeric forms.
However, the presence of a methyl group on the N1 nitrogen atom definitively fixes the
molecule as the 1H-tautomer. This is the energetically more stable form compared to the 2H-
tautomer and this alkylation prevents the annular tautomerism observed in unsubstituted
indazole.[3][5]

o Substituent Placement:

o N1-Methyl Group: The methyl group at the N1 position not only resolves tautomerism but
also introduces a lipophilic character and a steric footprint that can influence

intermolecular interactions.

o C4-Carbaldehyde Group: The aldehyde (formyl) group at the C4 position is the primary
site of reactivity. As an electron-withdrawing group, it influences the electronic properties of
the indazole ring system. Its reactivity is central to its utility, allowing it to participate in
reactions like condensation, nucleophilic addition, and reductive amination to build more
complex molecular architectures.[1]

Caption: Molecular structure of 1-Methyl-1H-indazole-4-carbaldehyde.

Conformational Dynamics of the Carbaldehyde
Group

The primary conformational flexibility in 1-Methyl-1H-indazole-4-carbaldehyde arises from the
rotation around the single bond connecting the C4 carbon of the indazole ring and the carbonyl
carbon of the aldehyde group. This rotation dictates the spatial orientation of the aldehyde's
oxygen and hydrogen atoms relative to the bicyclic core.

Two planar conformers, designated as syn and anti, are typically considered the most stable
due to the maximization of 1t-conjugation between the aldehyde and the aromatic ring.

e Syn Conformer: The carbonyl oxygen is oriented towards the C5 position of the indazole
ring.
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e Anti Conformer: The carbonyl oxygen is oriented towards the C3a-N2 side of the indazole

ring.

While no definitive crystal structure for this specific isomer is publicly available, steric hindrance
is minimal in both conformations. The preference for one conformer over the other is likely
governed by subtle electronic effects, such as dipole-dipole interactions. Computational
studies, particularly using Density Functional Theory (DFT), are powerful tools for determining
the ground-state geometry and the relative energy barriers between such conformers.[6][7]
Studies on related substituted indazoles have confirmed that substituents adopt preferred

torsion angles relative to the ring.[6]

Syn Conformer

Indazole-C(H)=0 (O towards C5)

otation around
4-C(HO) bond

Anti Coiiformer

Indazole-C(H)=0 (O away from C5)

Rotational Conformations of the C4-Aldehyde Group

Click to download full resolution via product page

Caption: Conformational isomerism around the C4-CHO bond.

Spectroscopic Profile for Structural Verification

The unique structure of 1-Methyl-1H-indazole-4-carbaldehyde gives rise to a distinct
spectroscopic fingerprint, which is essential for its identification and quality control. The
following table summarizes the expected data based on the analysis of structurally similar
compounds.[8][9]
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Spectroscopic

Expected Chemical

] Feature ) Rationale
Technique Shift / Wavenumber
Highly deshielded
Aldehyde Proton ]
1H NMR (CHO) ~10.0 ppm (singlet) proton of the aldehyde
group.[9]
Protons attached to
) ~7.5-8.5 ppm o
Aromatic Protons ) the aromatic indazole
(multiplets)

core.

N-Methyl Protons (N-
CHs)

~4.1 ppm (singlet)

Protons of the methyl
group attached to the

heterocyclic nitrogen.

[8]

13C NMR

Carbonyl Carbon
(C=0)

Characteristic shift for
~185 - 190 ppm an aldehyde carbonyl

carbon.[9]

Carbons of the fused

Aromatic Carbons ~110 - 145 ppm bicyclic aromatic
system.[9]
N-Methyl Carbon (N- Carbon of the N-
~35 - 40 ppm

CHs)

methyl group.

IR Spectroscopy

Aldehyde C=0 Stretch

Strong, characteristic
1670 - 1700 cm™1
(strong)

absorption for a

conjugated aldehyde.
[9]

Aromatic C=C Stretch

1450 - 1600 cm~1

Vibrations of the

aromatic ring system.

Mass Spectrometry

(EN)

Molecular lon (M%)

Corresponds to the
m/z = 160.06 molecular formula

CoHsN20.[2]

Experimental Methodologies
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Synthesis Protocol

Direct formylation of the indazole ring, particularly at the C4 position, can be challenging.[10] A
reliable synthesis often involves the functionalization of a pre-existing indazole precursor. A
common and effective strategy is the oxidation of the corresponding primary alcohol, (1-methyl-
1H-indazol-4-yl)methanol.

Protocol: Oxidation of (1-methyl-1H-indazol-4-yl)methanol using PCC

o Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add
anhydrous dichloromethane (DCM).

o Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the
DCM with stirring.

o Substrate Addition: Dissolve (1-methyl-1H-indazol-4-yl)methanol (1.0 equivalent) in
anhydrous DCM and add it dropwise to the PCC suspension at room temperature.

e Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a
pad of silica gel or Celite to remove the chromium salts.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
product by column chromatography on silica gel using an appropriate eluent system (e.g.,
hexane/ethyl acetate) to yield pure 1-Methyl-1H-indazole-4-carbaldehyde.
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Caption: Workflow for the synthesis of 1-Methyl-1H-indazole-4-carbaldehyde.

Structural Characterization Workflow
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A rigorous, multi-technique approach is required to unequivocally confirm the identity, purity,
and structure of the synthesized compound.
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Caption: Self-validating workflow for structural characterization.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1387754?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

1-Methyl-1H-indazole-4-carbaldehyde is a structurally well-defined molecule whose utility in
synthetic chemistry is enhanced by the fixed N1-methyl tautomer and the reactive C4-aldehyde
group. Its conformation is dominated by the rotation of the aldehyde substituent relative to the
planar indazole core, a feature that can be critical for its interaction with biological targets. The
methodologies and data presented in this guide provide a robust framework for the synthesis,
characterization, and application of this important chemical intermediate, empowering
researchers to leverage its full potential in the design and development of novel chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Methyl-1H-indazole-4-carbaldehyde molecular
structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-
molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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